molecular formula C11H21N B2705991 Spiro[5.5]undecan-1-amine CAS No. 27992-30-9

Spiro[5.5]undecan-1-amine

Cat. No.: B2705991
CAS No.: 27992-30-9
M. Wt: 167.296
InChI Key: WDIVXYOUSUTMSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[55]undecan-1-amine is a spirocyclic compound characterized by a unique structure where two cyclohexane rings are connected through a single nitrogen atom at the spiro center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[5One common method involves the alkynylation of salicylaldehyde followed by a dearomatizative cyclization to construct the spiro[5.5]undecane framework . The reaction conditions often include the use of ZnMe2 as a promoter and HCO2H as a mediator.

Industrial Production Methods

Industrial production methods for spiro[5.5]undecan-5-amine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Spiro[5.5]undecan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to form substituted amines.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, secondary or tertiary amines, and various substituted amines depending on the specific reagents and conditions used.

Scientific Research Applications

Spiro[5.5]undecan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying stereochemistry and conformational analysis.

    Medicine: This compound derivatives have potential as kinase inhibitors and anti-inflammatory agents.

    Industry: It can be used in the development of new materials with specific properties due to its rigid spirocyclic structure.

Mechanism of Action

The mechanism of action of spiro[5.5]undecan-5-amine and its derivatives often involves interaction with specific molecular targets such as kinases. The spirocyclic structure allows for unique binding modes, which can enhance selectivity and potency. For example, derivatives of spiro[5.5]undecan-5-amine have shown potential as selective kinase inhibitors by binding to both ATP and substrate sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the position of the amine group at the fifth position, which can influence its chemical reactivity and biological activity. This specific positioning allows for unique interactions in biological systems, making it a valuable compound for medicinal chemistry research.

Biological Activity

Spiro[5.5]undecan-1-amine is a unique spirocyclic compound characterized by its distinct structure, where two cyclohexane rings are interconnected through a nitrogen atom at the spiro center. This configuration imparts specific chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The synthesis of this compound generally involves several chemical reactions, including alkynylation and dearomatizative cyclization. These methods yield high purity compounds suitable for biological testing. The compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, leading to derivatives that may possess enhanced biological properties .

The mechanism of action of this compound derivatives often involves interactions with specific molecular targets, particularly kinases. The unique binding modes facilitated by its spirocyclic structure enhance selectivity and potency against certain targets. For instance, some derivatives have demonstrated potential as selective kinase inhibitors, binding effectively to both ATP and substrate sites .

Biological Activity

Research has indicated that this compound and its derivatives exhibit a range of biological activities:

  • Anti-inflammatory Properties : Some derivatives have been identified as potential anti-inflammatory agents, showing efficacy in models of hyperactivated microglial cells .
  • Kinase Inhibition : Compounds derived from this compound have been tested for their ability to inhibit various kinases, with notable results against GSK-3β and JNK pathways .
  • Potential Therapeutic Applications : The biological activities suggest potential applications in treating conditions such as obesity, pain, immune disorders, and cardiovascular diseases .

Case Studies

Several studies have explored the biological effects of this compound:

  • Kinase Profiling : A study evaluated the inhibitory effects of various derivatives on multiple kinases, revealing significant selectivity for GSK-3β with over 90% inhibition at certain concentrations .
  • Anti-inflammatory Activity : Another investigation highlighted the anti-inflammatory effects of a specific derivative in microglial cell models, suggesting its role in modulating neuroinflammation .

Data Table: Kinase Inhibition Profiles

CompoundKinase Target% Residual Activity at 30 μM
Compound 2dGSK3β2.2 ± 0.8
Compound 2dJNK182.7 ± 0.1
Compound 2dCDK254.3 ± 0.1
Compound 2cARK5/NUAK188.9 ± 6.7
Compound 2aDAPK174.6 ± 1.7

Properties

IUPAC Name

spiro[5.5]undecan-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c12-10-6-2-5-9-11(10)7-3-1-4-8-11/h10H,1-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIVXYOUSUTMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27992-30-9
Record name spiro[5.5]undecan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.